molecular formula C17H20ClN3O2 B7574259 (6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone

(6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone

Cat. No. B7574259
M. Wt: 333.8 g/mol
InChI Key: IPKOILRWBQUWBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone, also known as CQPM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the quinoline family of compounds and has been shown to possess a range of interesting biochemical and physiological effects. In

Scientific Research Applications

(6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone has been studied extensively for its potential applications in scientific research. It has been shown to possess a range of interesting properties that make it useful for a variety of applications. One of the most promising applications of (6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone is in the field of cancer research. It has been shown to possess potent anti-cancer activity against a range of different cancer cell lines. Additionally, (6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of (6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the death of cancer cells and the prevention of further growth and spread of the disease.
Biochemical and Physiological Effects
(6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone has been shown to possess a range of interesting biochemical and physiological effects. It has been shown to possess potent anti-inflammatory activity, which makes it useful for the treatment of a range of different inflammatory conditions. Additionally, (6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone has been shown to possess potent antioxidant activity, which makes it useful for the prevention of oxidative stress-related diseases such as cancer and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone in lab experiments is its potency. It has been shown to possess potent anti-cancer, anti-inflammatory, and antioxidant activity, which makes it useful for a range of different applications. Additionally, (6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the main limitations of using (6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone is its potential toxicity. Further research is needed to determine the safe dosage levels of (6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone and its potential side effects.

Future Directions

There are a number of future directions for research on (6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone. One area of research that is particularly promising is the development of new anti-cancer therapies based on (6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone. Additionally, further research is needed to determine the potential applications of (6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to determine the safe dosage levels of (6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone and its potential side effects.

Synthesis Methods

The synthesis of (6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone involves the reaction of 6-chloro-8-nitroquinoline with 2-hydroxypropylpiperazine in the presence of a reducing agent such as iron powder. The reduction of the nitro group to an amino group is an essential step in the synthesis process. The final product is obtained by reacting the resulting 6-chloro-8-aminoquinoline with 4-(2-hydroxypropyl)piperazin-1-yl)methanone.

properties

IUPAC Name

(6-chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2/c1-12(22)11-20-5-7-21(8-6-20)17(23)15-10-14(18)9-13-3-2-4-19-16(13)15/h2-4,9-10,12,22H,5-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKOILRWBQUWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C(=O)C2=C3C(=CC(=C2)Cl)C=CC=N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone

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